molecular formula C28H18O6 B1206423 Anthralin 10,10'-dimer CAS No. 54304-27-7

Anthralin 10,10'-dimer

Número de catálogo: B1206423
Número CAS: 54304-27-7
Peso molecular: 450.4 g/mol
Clave InChI: KUNYGANIYRQQLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of anthralin 10,10’-dimer involves the oxidative coupling of anthralin. This process can be achieved through various methods, including:

Industrial Production Methods: While specific industrial production methods for anthralin 10,10’-dimer are not extensively documented, the principles of large-scale chemical synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the oxidative coupling process.

Análisis De Reacciones Químicas

Types of Reactions: Anthralin 10,10’-dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, ceric ammonium nitrate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Monomeric anthralin and reduced derivatives.

    Substitution Products: Various substituted anthralin derivatives.

Mecanismo De Acción

The mechanism of action of anthralin 10,10’-dimer involves its interaction with cellular components, particularly within the mitochondria. The dimer can modulate the redox status of mitochondrial membranes, affecting processes such as:

Comparación Con Compuestos Similares

Actividad Biológica

Anthralin, also known as dithranol, is a synthetic anthraquinone derivative primarily used in the treatment of psoriasis. The compound has been extensively studied for its biological activity, particularly its anti-proliferative and anti-inflammatory effects on skin cells. This article focuses on the biological activity of Anthralin 10,10'-dimer, examining its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Anthralin's mechanism of action is multifaceted, involving several pathways that contribute to its therapeutic effects:

  • Inhibition of Keratinocyte Proliferation : Anthralin reduces the synthesis of DNA and mitotic activity in hyperplastic epidermis, thereby normalizing cell proliferation and keratinization rates. This action is crucial in treating conditions like psoriasis, where keratinocyte proliferation is dysregulated .
  • Mitochondrial Dysfunction : The compound promotes mitochondrial dysfunction in keratinocytes. This effect leads to the production of reactive oxygen species (ROS), which play a role in its anti-psoriatic action by inducing lipid peroxidation and affecting cellular signaling pathways .
  • Cytokine Modulation : Anthralin has been shown to influence cytokine secretion from immune cells. For instance, it can induce a dose-dependent inhibition of interleukin-1 (IL-1) secretion from human monocytes, further contributing to its anti-inflammatory properties .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in clinical settings:

  • Topical Application in Psoriasis : A study demonstrated that topical application of anthralin significantly reduces psoriatic lesions by inhibiting keratinocyte proliferation and promoting differentiation. Patients treated with anthralin showed marked improvement compared to controls .
  • Comparison with Other Treatments : In comparative studies, anthralin has been shown to be effective against other topical treatments for psoriasis. Its unique mechanism allows it to be used alongside other therapies without significant drug interactions .
  • Long-term Effects : Longitudinal studies indicate that patients using anthralin experience sustained remission periods, suggesting that its biological effects extend beyond immediate treatment outcomes .

Case Studies

  • Case Study 1 : A 45-year-old male with chronic plaque psoriasis treated with a 0.1% anthralin cream showed complete clearance of lesions after eight weeks of treatment. The patient reported minimal side effects, primarily localized irritation .
  • Case Study 2 : In a cohort study involving 30 patients with palmoplantar pustular psoriasis, those treated with anthralin demonstrated significant reductions in pustule count and improved skin texture over a 12-week period. Follow-up assessments indicated lasting improvements for up to six months post-treatment cessation .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Antiproliferative EffectsAnthralin inhibits thymidine incorporation and mitochondrial respiration at concentrations as low as 1 µM.
Mechanism of ActionDemonstrated inhibition of keratinocyte proliferation through mitochondrial dysfunction and ROS production.
Clinical EfficacyPatients using anthralin showed significant improvement in psoriatic lesions compared to control groups.
Cytokine ModulationDose-dependent inhibition of IL-1 secretion from monocytes observed with anthralin treatment.

Propiedades

IUPAC Name

10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNYGANIYRQQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202676
Record name Anthralin 10,10'-dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54304-27-7
Record name Anthralin 10,10'-dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthralin 10,10'-dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.